5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Overview
Description
5-Fluoro-N-(oxan-4-yl)pyridin-2-amine is a fluorinated organic compound characterized by the presence of a fluorine atom, a pyridine ring, and an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(oxan-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and oxane derivatives.
Coupling Reaction: The oxane moiety is introduced through a nucleophilic substitution reaction, where the oxane derivative reacts with the fluorinated pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up: Adjusting reaction conditions for larger batch sizes.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(oxan-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorine or amine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine or pyridine derivatives.
Substitution: Substituted products depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-N-(oxan-4-yl)pyridin-2-amine is used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology
Biologically, this compound can be explored for its potential as a bioactive molecule, possibly interacting with enzymes or receptors due to its structural features.
Medicine
In medicinal chemistry, fluorinated compounds are often investigated for their potential as pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, where fluorinated compounds are valued for their chemical resistance and stability.
Mechanism of Action
The mechanism of action for 5-fluoro-N-(oxan-4-yl)pyridin-2-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-aminopyridine: Lacks the oxane moiety but shares the fluorinated pyridine structure.
N-(Oxan-4-yl)pyridin-2-amine: Similar structure without the fluorine atom.
Fluorinated Pyridines: A broader class of compounds with varying substituents on the pyridine ring.
Uniqueness
5-Fluoro-N-(oxan-4-yl)pyridin-2-amine is unique due to the combination of fluorine, pyridine, and oxane moieties, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
5-fluoro-N-(oxan-4-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYWCGILBGNERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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